Epitaraxerol vs. Taraxerol: Differential Antifungal Spectrum and Potency Against Candida albicans
Epitaraxerol exhibits moderate antifungal activity specifically against Candida albicans with a reported MIC of 50 μg/mL, whereas its epimer taraxerol shows a distinct antifungal spectrum with potent activity against Trichophyton rubrum and T. mentagrophytes (MIC 12.5 μg/mL) but limited efficacy against C. albicans in certain assays [1]. This stereochemical divergence at the C-3 hydroxyl group results in differential target engagement and species selectivity, underscoring the necessity of compound-specific validation in antifungal screening programs .
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC = 50 μg/mL |
| Comparator Or Baseline | Taraxerol: MIC = 12.5 μg/mL against Trichophyton rubrum and T. mentagrophytes; inactive (>1000 μg/mL) against C. albicans in some assays |
| Quantified Difference | Epitaraxerol is 4-fold less potent than taraxerol against dermatophytes but demonstrates measurable activity against C. albicans where taraxerol may be inactive |
| Conditions | Broth microdilution assay; Candida albicans and Trichophyton species |
Why This Matters
This data enables researchers to select Epitaraxerol specifically for C. albicans-focused antifungal studies, where taraxerol may not be an appropriate substitute due to its differential species selectivity.
- [1] Mus AA, Goh LPW, Marbawi H, Gansau JA. The Biosynthesis and Medicinal Properties of Taraxerol. Biomedicines. 2022;10(4):807. Taraxerol MIC 12.5 μg/mL against T. rubrum and T. mentagrophytes. View Source
